Pseudoprotogracillin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

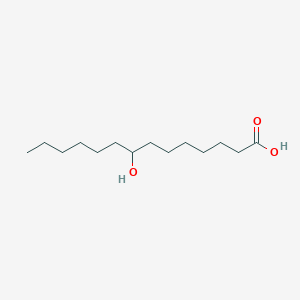

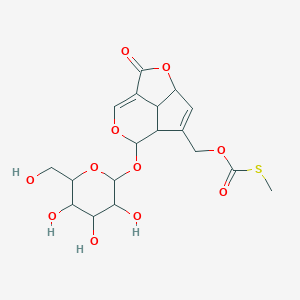

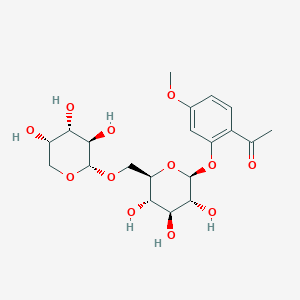

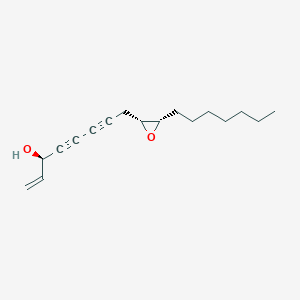

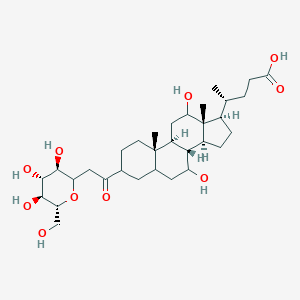

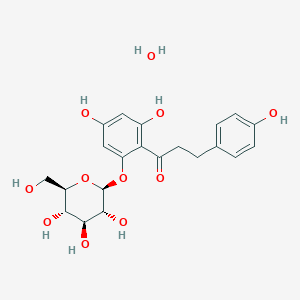

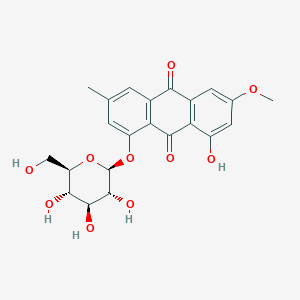

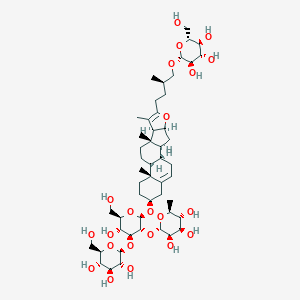

假原薯蓣皂苷是一种从薯蓣属植物中分离得到的甾体皂苷 。它以其复杂的分子结构和显著的生物活性而闻名。 该化合物的分子量为1047.18,化学式为C₅₁H₈₂O₂₂ .

作用机制

假原薯蓣皂苷的作用机制涉及其与特定分子靶点和途径的相互作用。 作为一种甾体皂苷,它可以调节细胞信号通路,抑制某些酶,并与细胞膜相互作用以发挥其生物学效应 。确切的分子靶点和途径仍在研究中。

6. 与相似化合物的比较

假原薯蓣皂苷在甾体皂苷中是独一无二的,因为它具有独特的分子结构和生物活性。类似的化合物包括:

- 薯蓣皂苷

- 薯蓣皂苷

- 假原薯蓣皂苷

- 原薯蓣皂苷

- 原薯蓣皂苷

这些化合物具有结构相似性,但在其特定的生物活性和应用方面有所不同。 假原薯蓣皂苷以其独特的提取效率和潜在的治疗应用而脱颖而出 .

准备方法

合成路线和反应条件: 假原薯蓣皂苷可以使用天然深共熔溶剂 (NADESs) 进行提取。 一项研究表明,由1:1摩尔比的氯化胆碱和丙二酸组成的NADES表现出最佳的提取效率 。 最佳提取条件包括23.5分钟的提取时间、57.5 mL/g的液固比和54%的水含量 .

工业生产方法: 假原薯蓣皂苷的工业生产涉及从薯蓣属植物中使用环保溶剂(如NADESs)进行提取。 提取的皂苷随后使用大孔树脂进行纯化,回收率在67.27%到79.90%之间 .

化学反应分析

反应类型: 假原薯蓣皂苷会发生多种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原剂如硼氢化钠和氢化铝锂被使用。

取代: 取代反应通常涉及卤素或其他亲核试剂在酸性或碱性条件下。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能生成羟基化衍生物,而还原可能生成脱氧化合物。

科学研究应用

相似化合物的比较

Pseudoprotogracillin is unique among steroidal saponins due to its specific molecular structure and biological activities. Similar compounds include:

- Dioscin

- Gracillin

- Pseudoprotodioscin

- Protodioscin

- Protogracillin

These compounds share structural similarities but differ in their specific biological activities and applications. This compound stands out for its unique extraction efficiency and potential therapeutic applications .

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O22/c1-20(19-65-46-41(62)39(60)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-42(63)38(59)34(55)22(3)66-47)44(37(58)32(18-54)71-49)72-48-43(64)40(61)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3/t20-,22+,24+,25-,26+,27+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZLXJWNXMGDGS-CRPAHPMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Pseudoprotogracillin in the context of this research?

A1: The research focuses on identifying and quantifying chemical compounds in Dioscorea septemloba Thunb. (DST) for quality control purposes. this compound is among the six compounds identified and selected as a quantitative marker for evaluating the quality of DST from different habitats []. This suggests that the presence and concentration of this compound can potentially serve as an indicator of the quality and perhaps even the origin of DST samples.

Q2: Can you tell me more about the analytical methods used to quantify this compound in DST?

A2: The researchers employed a combination of advanced analytical techniques. Initially, they used offline two-dimensional liquid chromatography-mass spectrometry (2D LC-MS) with hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC) to separate and characterize the compounds in DST []. For accurate quantification of this compound, they utilized ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) []. This method allowed for targeted analysis of this compound alongside other selected markers, providing valuable data for quality control assessment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。